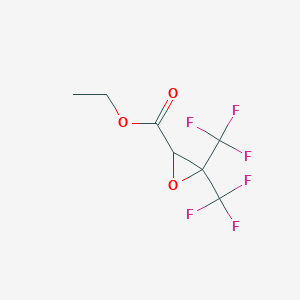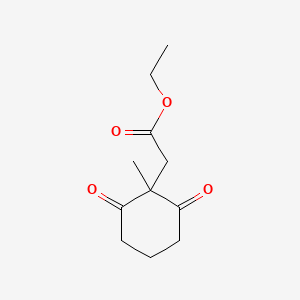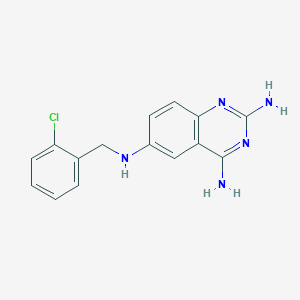
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine typically involves the reaction of 2-amine-5-nitrobenzonitrile with guanidine carbonate and aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same starting materials and reaction conditions as in laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline-2,4,6-trione derivatives, while reduction may produce various amine derivatives.
Applications De Recherche Scientifique
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various biological targets.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Mécanisme D'action
The mechanism of action of n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline-2,4,6-triamine: A closely related compound with similar pharmacological properties.
2,6-Diaminoquinazolin-4(3H)-one: Another derivative with notable cytotoxic activity against cancer cell lines.
Uniqueness
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine stands out due to its specific substitution pattern, which may confer unique biological activities and selectivity for certain targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Numéro CAS |
13953-73-6 |
|---|---|
Formule moléculaire |
C15H14ClN5 |
Poids moléculaire |
299.76 g/mol |
Nom IUPAC |
6-N-[(2-chlorophenyl)methyl]quinazoline-2,4,6-triamine |
InChI |
InChI=1S/C15H14ClN5/c16-12-4-2-1-3-9(12)8-19-10-5-6-13-11(7-10)14(17)21-15(18)20-13/h1-7,19H,8H2,(H4,17,18,20,21) |
Clé InChI |
WYMIFFJCHDHZJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)N=C(N=C3N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




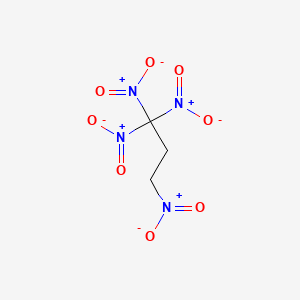
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
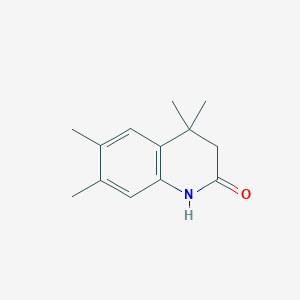


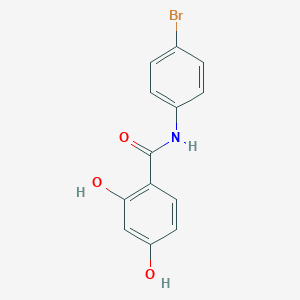
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
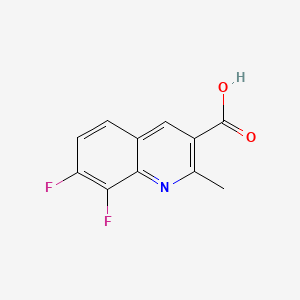
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
